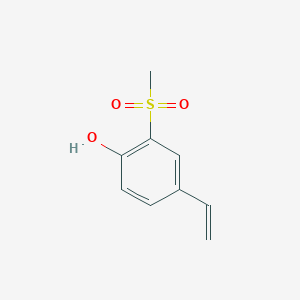

Phenol,4-ethenyl-2-(methylsulfonyl)-

Description

Contextualization of Phenolic Compounds with Complex Substituents in Modern Organic Chemistry

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry. openaccessjournals.com The strategic addition of various substituent groups to the phenol (B47542) backbone can dramatically alter the molecule's physical and chemical properties. nih.gov This practice of creating derivatives with complex substituents is a key focus in modern organic synthesis, aiming to develop novel molecules with tailored functionalities. mdpi.com These modifications can influence factors such as reactivity, solubility, and biological activity, opening up new avenues for their application. nih.govontosight.ai

Significance of Ethenyl and Methylsulfonyl Moieties in Molecular Design and Reactivity

The presence of both an ethenyl (vinyl) group and a methylsulfonyl group on the phenol ring of "Phenol, 4-ethenyl-2-(methylsulfonyl)-" is of particular interest to chemists. The ethenyl group, an unsaturated hydrocarbon, provides a site for polymerization and other addition reactions. The methylsulfonyl group, on the other hand, is a strong electron-withdrawing group. This characteristic can significantly impact the acidity of the phenolic hydroxyl group and influence the regioselectivity of further chemical transformations. The interplay between these two functionally distinct moieties makes for a molecule with a unique and versatile chemical profile.

Overview of Research Trajectories for Multifunctional Aromatic Systems

Multifunctional aromatic systems, such as the compound , are at the forefront of materials science and medicinal chemistry research. ijrar.orgresearchgate.net Scientists are actively exploring how the combination of different functional groups on a single aromatic scaffold can lead to materials with enhanced properties or drug candidates with novel mechanisms of action. researchgate.netwalshmedicalmedia.com Research in this area often involves the development of porous aromatic frameworks (PAFs) for applications like gas storage and catalysis, as well as the synthesis of complex molecules for pharmaceuticals and agrochemicals. ijrar.orgresearchgate.net

Scope and Objectives of Academic Inquiry Pertaining to Phenol, 4-ethenyl-2-(methylsulfonyl)-

Academic investigation into "Phenol, 4-ethenyl-2-(methylsulfonyl)-" and related structures is driven by the desire to understand the fundamental principles governing their synthesis and reactivity. Key objectives include the development of efficient and selective synthetic routes, the detailed characterization of their physicochemical properties, and the exploration of their potential applications. While specific data on "Phenol, 4-ethenyl-2-(methylsulfonyl)-" is not widely available in the public domain, research on analogous substituted phenols provides a framework for predicting its behavior and potential utility. For instance, studies on other ethenyl-substituted phenols highlight their role as monomers in polymer production, while research on phenols containing sulfonyl groups points towards potential applications in medicinal chemistry. ontosight.aichemicalbook.com

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H10O3S |

| Appearance | Likely a solid at room temperature |

| Reactivity | Influenced by hydroxyl, ethenyl, and methylsulfonyl groups |

| Potential Applications | Polymer synthesis, medicinal chemistry intermediate |

Structure

3D Structure

Properties

Molecular Formula |

C9H10O3S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

4-ethenyl-2-methylsulfonylphenol |

InChI |

InChI=1S/C9H10O3S/c1-3-7-4-5-8(10)9(6-7)13(2,11)12/h3-6,10H,1H2,2H3 |

InChI Key |

JZJSCUHYOYXYTL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Design of Precursors for the Synthesis of Phenol (B47542), 4-ethenyl-2-(methylsulfonyl)-

The efficient synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)- hinges on the careful selection and derivatization of appropriate starting materials. The key functional groups, a phenolic hydroxyl, a para-ethenyl (vinyl) group, and an ortho-methylsulfonyl group, must be introduced with high regioselectivity.

Derivatization from Phenol Scaffolds

Phenol serves as a logical and readily available starting scaffold for the synthesis of its derivatives. The hydroxyl group is an activating ortho-, para-director for electrophilic aromatic substitution, which can be exploited to introduce the required substituents. However, to achieve the desired 2,4-disubstitution pattern, a multi-step approach is necessary, often involving protecting groups and carefully chosen reaction sequences to ensure regiocontrol.

A plausible strategy involves starting with a para-substituted phenol, which then directs the incoming methylsulfonyl group to the ortho position. Alternatively, an ortho-substituted phenol could direct the introduction of a precursor to the ethenyl group to the para position.

Introduction of the Methylsulfonyl Group via Sulfoxidation Routes

The introduction of the methylsulfonyl group at the ortho-position of the phenol ring is a critical step. Direct sulfonation of phenols typically yields a mixture of ortho and para isomers, with the para isomer often being the major product. To achieve exclusive ortho-sulfonylation, a directing group strategy is often employed.

One such strategy involves the use of a removable directing group, such as a 2-pyridyloxyl group. A palladium-catalyzed direct sulfonylation of 2-aryloxypyridines at the ortho-position of the benzene (B151609) ring has been developed using sulfonyl chlorides as the sulfonylation reagents. This protocol is effective for both electron-rich and electron-deficient substrates. The ortho-sulfonylated phenol can then be expediently synthesized by the removal of the pyridyl group. nih.govacs.org

An alternative and often milder approach involves the introduction of a methylthio (-SMe) group, followed by oxidation to the methylsulfonyl (-SO₂Me) group. The regioselective ortho-methylthiolation of phenols can be challenging, but methods have been developed for specific substrates. Following the introduction of the methylthio group, it can be readily oxidized to the corresponding sulfone using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or Oxone®. researchgate.netorganic-chemistry.org For instance, 4-(methylthio)phenol (B156131) can be oxidized to 4-(methylsulfonyl)phenol (B50025) in high yield using Oxone® in a mixture of ethanol (B145695) and water. chemicalbook.comchemicalbook.com This two-step sequence of methylthiolation followed by oxidation offers a versatile route to the methylsulfonyl group.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(methylthio)phenol | Oxone®, ethanol/water | 4-(methylsulfonyl)phenol | 96% | chemicalbook.comchemicalbook.com |

| 4-(methylthio)phenol | Sodium periodate, aqueous methanol | 4-(methylsulfonyl)phenol | 32% |

Ethenylation Techniques and Vinyl Group Functionalization

Several robust methods exist for the introduction of an ethenyl (vinyl) group onto a phenolic ring, particularly at the para-position.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are powerful and widely used olefination reactions that convert aldehydes or ketones into alkenes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comwikipedia.orgconicet.gov.arslideshare.netresearchgate.netnih.govthermofisher.com For the synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)-, a suitable precursor would be 4-formyl-2-(methylsulfonyl)phenol. This aldehyde can be reacted with a methylidene phosphorane (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) to generate the desired para-vinyl group. The HWE reaction often offers advantages such as the use of more nucleophilic and less basic phosphonate carbanions and easier removal of byproducts. wikipedia.org The compatibility of the unprotected phenolic hydroxyl group in HWE reactions has been demonstrated, although the choice of base is crucial. reddit.com

Heck Reaction: The palladium-catalyzed Heck reaction provides a direct method for the vinylation of aryl halides. organic-chemistry.orglibretexts.orgliverpool.ac.uk A precursor such as 4-bromo-2-(methylsulfonyl)phenol could be coupled with ethylene (B1197577) or a vinylboronic acid derivative in the presence of a palladium catalyst and a base to install the ethenyl group. The Heck reaction is known for its good functional group tolerance. organic-chemistry.org

Dehydrogenation of Ethylphenols: The catalytic dehydrogenation of an ethyl group to a vinyl group is an industrially important process, particularly in the production of styrene (B11656) from ethylbenzene. This methodology can be applied to substituted phenols. A potential precursor, 4-ethyl-2-(methylsulfonyl)phenol, could be subjected to catalytic dehydrogenation to yield the target molecule. This reaction is typically carried out at high temperatures over metal oxide catalysts. mdpi.com

| Precursor | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 4-formyl-2-(methylsulfonyl)phenol | Wittig Reaction | Methyltriphenylphosphonium bromide, strong base | Phenol, 4-ethenyl-2-(methylsulfonyl)- | organic-chemistry.orgwikipedia.org |

| 4-formyl-2-(methylsulfonyl)phenol | Horner-Wadsworth-Emmons | Methylphosphonate, strong base | Phenol, 4-ethenyl-2-(methylsulfonyl)- | wikipedia.orgslideshare.net |

| 4-bromo-2-(methylsulfonyl)phenol | Heck Reaction | Ethylene, Pd catalyst, base | Phenol, 4-ethenyl-2-(methylsulfonyl)- | organic-chemistry.orglibretexts.org |

| 4-ethyl-2-(methylsulfonyl)phenol | Catalytic Dehydrogenation | Metal oxide catalyst, high temperature | Phenol, 4-ethenyl-2-(methylsulfonyl)- | mdpi.com |

Regioselective Functionalization Strategies

Achieving the desired 1-hydroxy-2-methylsulfonyl-4-ethenyl substitution pattern requires careful strategic planning to ensure high regioselectivity. The directing effects of the substituents play a crucial role.

Strategy 1: Ortho-sulfonylation followed by para-functionalization. Starting with a para-substituted phenol, such as 4-ethylphenol (B45693) or 4-hydroxybenzaldehyde, would direct the incoming methylsulfonyl group (or its precursor) to the ortho position. For instance, the palladium-catalyzed ortho-sulfonylation of 2-(4-ethylphenoxy)pyridine followed by deprotection would yield 4-ethyl-2-(methylsulfonyl)phenol. nih.gov This intermediate could then be converted to the final product by dehydrogenation of the ethyl group.

Strategy 2: Para-functionalization followed by ortho-sulfonylation. This approach would involve introducing the vinyl group or its precursor first. For example, starting with 4-vinylphenol (B1222589) is challenging due to the reactivity of the vinyl group. A more viable route would be to start with 4-bromophenol, protect the hydroxyl group, perform a Heck reaction to introduce the vinyl group, and then attempt a regioselective ortho-sulfonylation before deprotection. However, controlling the regioselectivity of the sulfonylation at this stage can be difficult.

Strategy 3: Functionalization of a pre-substituted benzene ring. An alternative strategy could begin with a molecule that already contains two of the three required functional groups in the correct orientation, such as 4-bromo-2-nitrophenol. The nitro group could potentially be converted to a methylsulfonyl group, and the bromo group could be used for a palladium-catalyzed vinylation reaction.

Optimized Reaction Pathways and Process Chemistry

The development of optimized reaction pathways is crucial for the efficient and scalable synthesis of Phenol, 4-ethenyl-2-(methylsulfonyl)-. This involves the selection of appropriate catalysts, reaction conditions, and purification methods to maximize yield and minimize waste.

Novel Catalytic Systems for Targeted Synthesis

Recent advances in catalysis offer promising avenues for the targeted synthesis of substituted phenols.

Palladium Catalysis: As mentioned, palladium catalysts are instrumental in both the ortho-sulfonylation via a directing group strategy and in the Heck reaction for vinylation. nih.govacs.orgorganic-chemistry.orglibretexts.orgliverpool.ac.uk The development of highly active and selective palladium catalysts with specific ligands can significantly improve the efficiency of these transformations.

Dehydrogenation Catalysts: For the pathway involving the dehydrogenation of 4-ethyl-2-(methylsulfonyl)phenol, the choice of catalyst is critical. While traditional iron-based catalysts are used for styrene production, research into more efficient and selective catalysts for the dehydrogenation of substituted ethylbenzenes is ongoing. mdpi.com

Biocatalysis: Enzymatic approaches are gaining traction in organic synthesis due to their high selectivity and mild reaction conditions. While not yet reported for this specific compound, it is conceivable that enzymes could be developed for the regioselective functionalization of the phenol ring or for the conversion of precursors to the final product.

The optimization of these catalytic systems, including catalyst loading, reaction temperature, solvent, and reaction time, is essential for developing a robust and economically viable synthetic process.

Green Chemistry Approaches in Synthesis

The synthesis of "Phenol, 4-ethenyl-2-(methylsulfonyl)-" can be approached through various methodologies, with an increasing emphasis on green chemistry principles to minimize environmental impact. These approaches focus on the use of less hazardous reagents, renewable solvents, and catalytic processes to improve atom economy and energy efficiency.

One sustainable strategy for the synthesis of vinylphenols involves the decarboxylation of hydroxycinnamic acids, which can be derived from biomass. google.com This method avoids the use of toxic catalysts and can be performed in greener solvents. For instance, the decarboxylation of a suitably substituted p-coumaric acid derivative could yield the target molecule. While not explicitly reported for this specific compound, the general method offers a promising green route.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for the formation of the ethenyl group and can be adapted to incorporate green chemistry principles. nih.gov The use of water or ionic liquids as reaction media, along with the application of microwave irradiation, can significantly reduce the environmental footprint of these transformations. nih.gov For example, a Heck reaction between a 2-(methylsulfonyl)-4-halophenol and ethylene, or a Suzuki coupling with a vinylboronic acid derivative, could be optimized to proceed in aqueous media, thereby avoiding volatile organic solvents. researchgate.netdoi.org The selection of greener solvents like 2-MeTHF and t-amyl alcohol has also been shown to be effective for Suzuki-Miyaura couplings. researchgate.net

Furthermore, the development of heterogeneous catalysts, such as palladium nanoparticles supported on metal-organic frameworks (MOFs), offers a pathway to recyclable catalytic systems for Heck reactions, enhancing the sustainability of the synthesis. researchgate.net

Below is a table summarizing potential green synthetic approaches:

| Reaction Type | Key Green Principles | Potential Starting Materials | Reference |

| Decarboxylation | Use of renewable feedstocks, catalyst-free conditions | Substituted p-coumaric acid | google.com |

| Heck Reaction | Use of green solvents (e.g., water, 2-MeTHF), recyclable catalysts (e.g., Pd@MOF) | 2-(methylsulfonyl)-4-halophenol, Ethylene | nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | Use of green solvents (e.g., water, t-amyl alcohol), lower energy consumption with microwave irradiation | 2-(methylsulfonyl)-4-halophenol, Potassium vinyltrifluoroborate | nih.govdoi.orgresearchgate.net |

| Wittig Reaction | Solvent-free conditions, use of milder bases | 4-hydroxy-3-(methylsulfonyl)benzaldehyde, Methyltriphenylphosphonium bromide | gctlc.org |

Multi-step Reaction Sequences and Yield Optimization

Strategy 1: Late-stage ethenyl group formation

This approach would likely start with a readily available substituted phenol. For instance, one could start with 4-bromo-2-(methylsulfonyl)phenol. The ethenyl group could then be introduced via palladium-catalyzed cross-coupling reactions.

Heck Reaction: The coupling of 4-bromo-2-(methylsulfonyl)phenol with ethylene gas is a potential route. Optimization of this reaction would involve screening palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligands, bases (e.g., Et₃N, K₂CO₃), and reaction conditions (temperature, pressure, and solvent) to maximize the yield and minimize side reactions like polymerization. researchgate.net

Suzuki-Miyaura Coupling: A Suzuki coupling with potassium vinyltrifluoroborate or a vinylboronic ester offers an alternative. doi.orgchemrxiv.org Optimization parameters include the choice of palladium catalyst and ligand, the base, and the solvent system. The use of greener solvents like 2-MeTHF or t-amyl alcohol has been shown to be effective in related Suzuki couplings. researchgate.net

Wittig Reaction: If a suitable aldehyde precursor, such as 4-hydroxy-3-(methylsulfonyl)benzaldehyde, can be synthesized, a Wittig reaction with a methylidenephosphorane would yield the desired product. researchgate.netorganic-chemistry.org Optimization would focus on the choice of base for generating the ylide and the reaction solvent to control the stereoselectivity and yield. Solvent-free Wittig reactions have also been reported, which could improve the green profile and simplify purification. gctlc.org

Strategy 2: Early-stage substituent introduction

An alternative would be to construct the aromatic ring with the desired substitution pattern. This could involve electrophilic aromatic substitution reactions on a phenol or anisole (B1667542) derivative, followed by the introduction or modification of the other functional groups. For example, starting with 4-vinylphenol, one could explore sulfonation followed by methylation. However, controlling the regioselectivity of such reactions can be challenging.

Yield Optimization:

Across any multi-step synthesis, yield optimization is critical. Key considerations include:

Catalyst and Ligand Screening: For cross-coupling reactions, a systematic screening of various palladium catalysts and phosphine (B1218219) ligands is essential to identify the most active and selective system.

Reaction Conditions: Temperature, reaction time, and concentration of reactants need to be carefully controlled to maximize product formation and minimize byproduct generation.

A hypothetical multi-step synthesis with potential yields is outlined in the table below:

| Step | Reaction | Starting Material | Reagent | Product | Potential Yield (%) | Reference (Analogous Reactions) |

| 1 | Oxidation | 4-bromo-2-(methylthio)phenol | Oxidizing agent (e.g., Oxone) | 4-bromo-2-(methylsulfonyl)phenol | High | chemicalbook.com |

| 2 | Suzuki Coupling | 4-bromo-2-(methylsulfonyl)phenol | Potassium vinyltrifluoroborate, Pd catalyst | Phenol, 4-ethenyl-2-(methylsulfonyl)- | 70-90 | chemrxiv.orgresearchgate.net |

Post-Synthetic Modifications and Derivatization Studies

Post-synthetic modifications of "Phenol, 4-ethenyl-2-(methylsulfonyl)-" would allow for the exploration of its chemical space and the generation of novel derivatives with potentially altered properties. These modifications can target the three distinct functional groups: the ethenyl moiety, the methylsulfonyl group, and the phenolic hydroxyl group.

Chemical Transformations of the Ethenyl Moiety

The ethenyl group is a versatile handle for a variety of chemical transformations.

Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For example, hydrobromination would yield the corresponding 1-bromoethyl derivative. The regioselectivity of this addition would be of interest to investigate.

Oxidation: The vinyl group can be oxidized under various conditions. For instance, epoxidation using reagents like m-CPBA would yield the corresponding epoxide. Dihydroxylation with osmium tetroxide would produce the diol. Wacker-type oxidation could potentially yield the corresponding methyl ketone, though the regioselectivity might be influenced by the neighboring hydroxyl group. doi.org

Cycloaddition Reactions: As a dienophile, the ethenyl group can participate in cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring. Due to the electron-withdrawing nature of the sulfonyl group, the styrene derivative is likely to be electron-deficient, making it a good candidate for [2+2] cycloadditions under photochemical conditions. nih.govresearchgate.netresearchgate.netchemrxiv.org

Reactions Involving the Methylsulfonyl Group

The methylsulfonyl group is generally robust but can undergo certain transformations.

Nucleophilic Aromatic Substitution: The strongly electron-withdrawing methylsulfonyl group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, the presence of the hydroxyl group would likely deprotonate under basic conditions, potentially complicating this reactivity.

Reduction: The sulfonyl group can be reduced to a sulfide (B99878) under strong reducing conditions, although this would require harsh reagents that might also affect the ethenyl group.

Desulfonylation: In some cases, aryl sulfones can undergo desulfonylation reactions, where the SO₂R group is replaced. This can occur under reductive conditions or through transition-metal catalysis. frontiersin.org

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a common site for derivatization.

Etherification: The phenol can be converted to its corresponding ether via Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. Palladium-catalyzed allylic etherification is another modern method for this transformation. frontiersin.orgfrontiersin.orggoogle.comgoogle.comorganic-chemistry.org The vinyl moiety could potentially serve as a protecting group for the hydroxyl functionality under basic conditions, allowing for selective reactions at other sites. google.comrsc.org

Esterification: Esterification of the phenolic hydroxyl group can be achieved using acyl chlorides or acid anhydrides. google.comgoogle.comlibretexts.orgkhanacademy.orgresearchgate.net This reaction is often facilitated by converting the phenol to the more nucleophilic phenoxide.

The table below summarizes potential derivatization reactions:

| Functional Group | Reaction Type | Reagents | Product Type | Reference (General Reactions) |

| Ethenyl Moiety | Epoxidation | m-CPBA | Epoxide | researchgate.net |

| Ethenyl Moiety | [2+2] Cycloaddition | Alkene (photochemical) | Cyclobutane derivative | nih.govresearchgate.netresearchgate.netchemrxiv.org |

| Methylsulfonyl Group | Desulfonylation | Reductive or catalytic conditions | Desulfonylated phenol | frontiersin.org |

| Phenolic Hydroxyl | Etherification | Alkyl halide, base | Aryl ether | frontiersin.orgfrontiersin.orggoogle.comgoogle.comorganic-chemistry.org |

| Phenolic Hydroxyl | Esterification | Acyl chloride or anhydride | Aryl ester | google.comgoogle.comlibretexts.orgkhanacademy.orgresearchgate.net |

Synthesis of Structural Analogues and Libraries

The synthesis of structural analogues and libraries of "Phenol, 4-ethenyl-2-(methylsulfonyl)-" would be valuable for structure-activity relationship (SAR) studies in various applications. This can be achieved by systematically varying the substituents on the aromatic ring and modifying the functional groups.

Varying Aromatic Substitution: Analogues with different substituents (e.g., alkyl, alkoxy, halogen) at other positions on the phenyl ring could be synthesized. This would likely involve starting from different substituted phenols and applying similar multi-step synthetic sequences.

Modification of the Sulfonyl Group: The methyl group on the sulfone could be replaced with other alkyl or aryl groups, leading to a library of different sulfonyl derivatives. This could be achieved by using different sulfonylating agents in the initial steps of the synthesis.

Modification of the Ethenyl Group: The vinyl group could be replaced by other unsaturated moieties, such as an allyl or propenyl group, by using different coupling partners in the Heck or Suzuki reactions.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

The predicted ¹H NMR spectrum of Phenol (B47542), 4-ethenyl-2-(methylsulfonyl)- would display distinct signals corresponding to the aromatic protons, the vinyl group protons, the methylsulfonyl protons, and the phenolic hydroxyl proton. The electron-withdrawing nature of the methylsulfonyl group and the electron-donating effect of the hydroxyl group will significantly influence the chemical shifts of the aromatic protons.

The aromatic region is expected to show three signals for the three protons on the benzene (B151609) ring. The vinyl group will present a characteristic set of signals for its three protons, typically appearing as a complex multiplet due to geminal, cis, and trans couplings. The methyl group of the methylsulfonyl moiety is anticipated to be a singlet in a region typical for such groups. The phenolic proton signal is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H | 7.0 - 7.8 | m | - |

| Vinyl CH | 6.6 - 6.8 | dd | J_trans, J_cis |

| Vinyl CH₂ | 5.3 - 5.9 | m | J_trans, J_cis, J_gem |

| Phenolic OH | 5.0 - 6.0 | br s | - |

| Methylsulfonyl CH₃ | 3.1 - 3.3 | s | - |

Note: This is a predicted spectrum. Actual values may vary.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic region will show six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the hydroxyl group will be shifted downfield, while the carbon bearing the methylsulfonyl group will also experience a downfield shift. The two carbons of the vinyl group will have characteristic chemical shifts in the alkene region of the spectrum. The methyl carbon of the methylsulfonyl group will appear as a single peak in the aliphatic region.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-OH | 155 - 160 |

| Aromatic C-SO₂CH₃ | 135 - 140 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C | 130 - 135 |

| Vinyl CH | 135 - 140 |

| Vinyl CH₂ | 110 - 115 |

| Methylsulfonyl CH₃ | 40 - 45 |

Note: This is a predicted spectrum. Actual values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the vinyl protons and between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would be crucial for assigning the signals of the aromatic CH groups and the vinyl group.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of Phenol, 4-ethenyl-2-(methylsulfonyl)- is expected to show characteristic absorption bands for the O-H, C-H, C=C, and S=O functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group. The aromatic and vinyl C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the vinyl group would be observed in the 1400-1650 cm⁻¹ region. Crucially, the symmetric and asymmetric stretching vibrations of the sulfonyl group (S=O) are expected to produce strong absorption bands in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Predicted FT-IR Data:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic/vinyl) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium |

| C=C stretch (vinyl) | ~1630 | Medium |

| S=O asymmetric stretch | 1300 - 1350 | Strong |

| S=O symmetric stretch | 1120 - 1160 | Strong |

Note: This is a predicted spectrum. Actual values may vary.

Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the molecule, particularly the aromatic ring breathing modes, are often strong in the Raman spectrum. The C=C stretching vibrations of the aromatic ring and the vinyl group would also be observable. The sulfonyl group vibrations, while present, are typically weaker in Raman compared to FT-IR. The non-polar nature of the C=C bond in the vinyl group often results in a strong Raman signal, which would be a key feature for identification.

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data specifically for the compound "Phenol, 4-ethenyl-2-(methylsulfonyl)-" is not available. The required information for Mass Spectrometry, UV-Vis Spectroscopy, and X-ray Crystallography as outlined in the request could not be located for this specific molecule.

Therefore, it is not possible to generate the article with the requested detailed research findings and data tables for "Phenol, 4-ethenyl-2-(methylsulfonyl)-".

Chemical Reactivity, Mechanistic Studies, and Kinetic Analysis

Oxidation and Reduction Pathways of the Methylsulfonyl Moiety

The methylsulfonyl group is generally considered a stable and robust functional group, typically resistant to mild oxidizing and reducing conditions. Its sulfur atom is in the highest oxidation state (+6), making it inert to further oxidation. However, under forcing reductive conditions, cleavage of the carbon-sulfur bond can occur.

Reactions Involving the Ethenyl Group: Addition and Polymerization

The ethenyl group, being an activated double bond attached to an aromatic system, is a prime site for chemical reactions, particularly addition and polymerization.

Addition Reactions: The vinyl group can undergo various addition reactions typical of alkenes. For example, it can be hydrogenated to an ethyl group, or undergo halogenation. The electronic character of the aromatic ring, influenced by the hydroxyl and methylsulfonyl groups, will affect the regioselectivity and rate of these additions.

Polymerization: The 4-ethenylphenol (4-vinylphenol) structure is analogous to styrene (B11656), making it a monomer for polymerization. The polymerization of vinylphenols and their derivatives is well-documented and can proceed through several mechanisms, most commonly free-radical polymerization. wikipedia.orggoogle.com The presence of the methylsulfonyl group, a strong electron-withdrawing group, can significantly influence the polymerization characteristics.

Styrenic monomers can be polymerized using various techniques, including:

Free Radical Polymerization: Initiated by radical initiators, this is a common method for producing polymers from vinyl monomers. wikipedia.orggoogle.com The polymerization of styrene is known to proceed via mechanisms that can even include spontaneous thermal initiation. kpi.uagreenchemicals.eu

Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can be employed to produce well-defined polymers with controlled molecular weights and narrow dispersities. wikipedia.orgresearchgate.net

The resulting polymer, poly(4-ethenyl-2-(methylsulfonyl)phenol), would possess properties influenced by the polar methylsulfonyl groups and the acidic phenolic protons, potentially leading to applications as a functional polymer.

Interactive Table: Polymerization Methods for Styrenic Monomers

| Polymerization Method | Initiator/Mediator | Key Features | Potential for Phenol (B47542), 4-ethenyl-2-(methylsulfonyl)- |

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Simple, robust, broad molecular weight distribution. | Highly feasible for producing high molecular weight polymer. |

| RAFT Polymerization | Trithiocarbonate CTA | Controlled molecular weight, narrow dispersity, block copolymers. researchgate.net | Suitable for creating well-defined polymer architectures. |

| ATRP | Alkyl Halide / Copper Complex | Controlled polymerization, good for block and graft copolymers. wikipedia.org | Possible, but catalyst sensitivity to the phenolic proton may need to be addressed. |

| Cationic Polymerization | Strong Acids (e.g., H₃PW₁₂O₄₀) | Rapid polymerization, can be sensitive to functional groups. orientjchem.org | The phenolic -OH may interfere with cationic initiators. |

Acid-Base Properties and Protonation Equilibria

The acidity of the phenolic hydroxyl group is a key characteristic of this molecule. Phenol itself is weakly acidic, with a pKa of about 9.95. youtube.com The acidity of substituted phenols is highly dependent on the electronic nature of the substituents on the aromatic ring. libretexts.org

Electron-Withdrawing Groups (EWGs): EWGs increase the acidity of phenols (lower the pKa) by stabilizing the resulting phenoxide anion through inductive and/or resonance effects. youtube.comvanderbilt.edu The negative charge of the phenoxide is delocalized, making the conjugate base more stable and thus the parent phenol a stronger acid. libretexts.org

Electron-Donating Groups (EDGs): EDGs decrease acidity (raise the pKa) by destabilizing the phenoxide ion. youtube.comvanderbilt.edu

In Phenol, 4-ethenyl-2-(methylsulfonyl)-, the methylsulfonyl group is a very strong electron-withdrawing group. Its presence ortho to the hydroxyl group will significantly increase the acidity of the phenol, leading to a pKa value substantially lower than that of phenol. For comparison, 4-nitrophenol, which also has a strong EWG, has a pKa of 7.2. vanderbilt.eduucla.edu The ethenyl group is generally considered weakly electron-withdrawing. The combined effect of these groups will render Phenol, 4-ethenyl-2-(methylsulfonyl)- a considerably stronger acid than unsubstituted phenol.

Interactive Table: Estimated pKa Values of Substituted Phenols

| Compound | Substituent(s) | Position(s) | pKa | Effect of Substituent |

| Phenol | -H | - | ~9.95 | Reference |

| p-Cresol | -CH₃ | para | ~10.3 | EDG (less acidic) vanderbilt.edu |

| p-Chlorophenol | -Cl | para | ~9.4 | EWG (more acidic) vanderbilt.edu |

| p-Nitrophenol | -NO₂ | para | ~7.2 | Strong EWG (much more acidic) vanderbilt.edu |

| Phenol, 4-ethenyl-2-(methylsulfonyl)- | -SO₂CH₃, -CH=CH₂ | ortho, para | < 7.2 (Estimated) | Very Strong EWG (significantly more acidic) |

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Phenol Ring

The reactivity of the aromatic ring towards substitution is governed by the directing and activating/deactivating effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring via resonance. openstax.orgaakash.ac.in Conversely, the methylsulfonyl group is a strong deactivating group and is meta-directing due to its strong electron-withdrawing inductive and resonance effects. wikipedia.org

The positions on the ring of Phenol, 4-ethenyl-2-(methylsulfonyl)- are numbered C1 (with -OH), C2 (with -SO₂CH₃), C3, C4 (with -CH=CH₂), C5, and C6.

Position 3: meta to -OH, ortho to -SO₂CH₃, ortho to -CH=CH₂.

Position 5: meta to -OH, meta to -SO₂CH₃, ortho to -CH=CH₂.

Position 6: ortho to -OH, meta to -SO₂CH₃.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically electron-rich and thus unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups, such as a nitro or sulfonyl group, can make the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur, there must be a good leaving group (like a halide) on the ring, and the EWG should be positioned ortho or para to it. wikipedia.orgmasterorganicchemistry.com

In Phenol, 4-ethenyl-2-(methylsulfonyl)-, the methylsulfonyl group itself could potentially act as a leaving group under certain harsh conditions with strong nucleophiles, although this is less common than halide displacement. researchgate.net If a leaving group were present at, for example, the C6 position, the ortho methylsulfonyl group and the para hydroxyl group (in its phenoxide form) would strongly activate the ring for SNAr.

Hydrolytic Stability and Degradation Kinetics in Chemical Systems

The stability of the molecule towards hydrolysis is generally high. The key linkages—the C-S bond of the sulfone, the C-C bond of the ethenyl group, and the C-O bond of the phenol—are all hydrolytically stable under typical aqueous conditions (neutral pH).

Aryl vinyl sulfones are known to be stable in water, particularly at neutral pH, and are resistant to hydrolysis. researchgate.net This suggests that the ethenyl and methylsulfonyl functionalities in the target molecule would not readily degrade in aqueous environments. The phenol ring itself is also highly stable. Degradation would likely require aggressive conditions such as strong acids or bases at elevated temperatures, or oxidative environments, for instance, through reaction with hydroxyl radicals in atmospheric aqueous phases. mdpi.com

Investigation of Radical Pathways

Phenolic compounds are well-known to participate in radical reactions. The abstraction of the hydrogen atom from the hydroxyl group leads to the formation of a relatively stable phenoxyl radical. This process is central to the antioxidant activity of many phenols and is a key step in oxidative coupling reactions. acs.orgresearchgate.net

The ethenyl group also provides a handle for radical reactions. Laser flash photolysis studies on 4-vinylphenol (B1222589) have shown that it can form a radical cation, which is a reactive intermediate capable of undergoing dimerization reactions. rsc.org This reactivity is relevant to the biosynthesis of certain natural products and suggests that Phenol, 4-ethenyl-2-(methylsulfonyl)- could undergo similar radical cation-mediated processes. The rate constants for the reaction of 4-vinylphenol radical cations with neutral styrene molecules are in the range of 1 × 10⁸ to 5 × 10⁸ M⁻¹ s⁻¹. rsc.org

The presence of the vinyl group also allows for radical polymerization, as discussed in section 5.2. This process involves the initiation, propagation, and termination of radical chains. Furthermore, vinyl radicals, which feature an unpaired electron on a double-bonded carbon, are known intermediates in certain reactions of alkynes, highlighting the diverse radical chemistry associated with unsaturated systems. fiveable.me

In Vitro Biological Activity and Mechanistic Insights Excluding Clinical Studies

Structure-Activity Relationship (SAR) Studies on Substituted Phenols

SAR studies provide a framework for understanding how the chemical structure of a molecule influences its biological effects. For Phenol (B47542), 4-ethenyl-2-(methylsulfonyl)-, the arrangement and nature of its substituents are critical determinants of its potential interactions with biological targets.

Influence of Ethenyl and Methylsulfonyl Groups on Molecular Recognition

The biological activity of substituted phenols is significantly influenced by the electronic and steric properties of their functional groups.

Methylsulfonyl Group (-SO₂CH₃): This group is a well-established pharmacophore in medicinal chemistry, particularly in the design of selective COX-2 inhibitors like Celecoxib. researchgate.netnih.gov The methylsulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence is crucial for conferring selectivity for the COX-2 isozyme over COX-1. researchgate.net This selectivity arises from the group's ability to fit into and interact with a secondary, hydrophobic side-pocket present in the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 channel. researchgate.netnih.gov This specific interaction enhances binding affinity and is a cornerstone of molecular recognition for this class of inhibitors.

Positional Effects of Substituents on Biological Response

The regiochemistry of substituents on the phenol ring dramatically affects biological activity. SAR studies on various diarylheterocyclic COX-2 inhibitors have consistently shown that a para-substituted methylsulfonyl or sulfonamide group on one of the phenyl rings is optimal for high potency and selectivity. nih.govmedbullets.com This positioning allows the sulfonyl moiety to project directly into the secondary side-pocket of the COX-2 active site.

In Phenol, 4-ethenyl-2-(methylsulfonyl)-, the methylsulfonyl group is at the ortho position relative to the hydroxyl group, and the ethenyl group is at the para position. This arrangement differs from the classic COX-2 inhibitor scaffold. The ortho-methylsulfonyl group's ability to access the key secondary pocket might be altered compared to a para-substituent, potentially leading to a different binding mode or selectivity profile. The phenolic hydroxyl group itself is also a key player, capable of forming hydrogen bonds within the active site, and its activity is modulated by the electronic effects of the adjacent ortho-sulfonyl group. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For enzyme inhibitors like substituted phenols, QSAR models are developed to predict inhibitory potency based on calculated molecular descriptors. nih.govacs.org Although a specific QSAR model for Phenol, 4-ethenyl-2-(methylsulfonyl)- is not available, models for related COX-2 inhibitors and phenolic antioxidants provide insight into the key structural features governing activity. nih.govnih.gov

These models typically reveal that a combination of electronic, steric, and hydrophobic parameters is critical for activity. mdpi.com The established QSAR models could explicitly predict the antioxidant activity of polyphenols, thus were applicable to evaluate the potential of candidates as antioxidants. nih.gov

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons, affecting redox properties and interaction with metallic cofactors (e.g., Zn²⁺ in carbonic anhydrase). nih.gov |

| Steric | Molar Refractivity (MR) | Describes the volume and shape of the molecule, which is critical for fitting into the enzyme's active site. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's lipophilicity, influencing its ability to engage in hydrophobic interactions within the binding pocket. mdpi.com |

| Topological | Wiener Index | Relates to molecular branching and compactness, which can affect binding affinity. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for forming crucial hydrogen bonds with active site residues, a key interaction for both COX and CA inhibitors. nih.gov |

In Vitro Enzyme Inhibition Studies (e.g., Cyclooxygenase, Carbonic Anhydrase)

Based on its structural motifs, Phenol, 4-ethenyl-2-(methylsulfonyl)- is a plausible candidate for inhibiting enzymes from the cyclooxygenase and carbonic anhydrase families.

Binding Affinity and Specificity

Cyclooxygenase (COX): The primary mechanism for selective COX-2 inhibitors involves the interaction of a side group with a specific hydrophilic side pocket in the COX-2 active site, which is sterically blocked in COX-1 by the larger Isoleucine-523 residue (versus Valine-523 in COX-2). nih.govnih.gov The methylsulfonyl group of the title compound is designed to exploit this difference. The binding affinity would be determined by how effectively this group, from the ortho position, can access this pocket and form stabilizing interactions, primarily hydrogen bonds. nih.gov Phenolic compounds themselves can also interact with the peroxidase active site of COX enzymes, further contributing to modulation of enzyme activity. nih.gov

Carbonic Anhydrase (CA): Phenols represent a distinct class of CA inhibitors. unifi.itmdpi.com Unlike classical sulfonamide inhibitors that coordinate directly to the catalytic zinc ion, phenols act by anchoring to the zinc-bound water molecule or hydroxide (B78521) ion. nih.govtandfonline.comresearchgate.net This interaction, mediated by the phenolic hydroxyl group, makes them competitive inhibitors with the CO₂ substrate. unifi.itnih.gov The inhibitory potency against different CA isoforms can vary significantly depending on the substitution pattern on the phenol ring. unifi.it For instance, studies on various substituted phenols show inhibition constants (Kᵢ) in the micromolar to submicromolar range against several human CA isoforms. unifi.ittandfonline.com

| Compound Class | Enzyme Target | Typical Activity Range (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| Diarylheterocycles (Celecoxib Analogues) | COX-2 | 0.04 - 5.0 µM | nih.govnih.govnih.gov |

| Diarylheterocycles (Celecoxib Analogues) | COX-1 | >10 µM (demonstrating selectivity) | nih.govnih.gov |

| Substituted Phenols | hCA I, II, IV, IX, XII | 0.7 - 15 µM | unifi.it |

| Substituted Phenols | Bacterial CAs (e.g., VchCAα) | 0.7 - 81.6 µM | nih.gov |

| Resveratrol Analogues | COX-2 | 11 - 20 µM | mdpi.com |

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations provide detailed insights into the specific interactions between a ligand and its target enzyme at the atomic level.

Cyclooxygenase-2: Docking studies of selective COX-2 inhibitors consistently show the sulfonyl-containing moiety binding within the secondary side pocket. japer.innih.gov Key interactions typically involve hydrogen bonds between the sulfonyl oxygens and the backbone amides or side chains of residues such as Arginine-513, Histidine-90, and Phenylalanine-518. documentsdelivered.com The phenolic portion of the molecule would likely be positioned within the main hydrophobic channel, interacting with residues like Tyrosine-385 and Serine-530. mdpi.com The ethenyl group would contribute to hydrophobic contacts within this channel. researchgate.net

| Enzyme | Binding Site Region | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Secondary Side Pocket | Arg-513, His-90, Phe-518 | Hydrogen Bonding (with sulfonyl group) |

| Cyclooxygenase-2 (COX-2) | Main Hydrophobic Channel | Tyr-385, Ser-530, Leu-352 | Hydrogen Bonding, Hydrophobic |

| Carbonic Anhydrase II (hCA II) | Active Site Entrance | Thr-199, Zinc-bound H₂O | Hydrogen Bonding (with phenolic -OH) |

| Carbonic Anhydrase II (hCA II) | Hydrophobic Pocket | Val-121, Val-143, Leu-198, Trp-209 | Hydrophobic, van der Waals |

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the in vitro biological activities of the chemical compound "Phenol, 4-ethenyl-2-(methylsulfonyl)-" corresponding to the detailed outline provided.

The search for data on its antioxidant, radical scavenging, and antimicrobial properties—including specific assays like DPPH, ABTS, ferric thiocyanate, and its activity against bacterial strains such as S. aureus and E. coli or any fungal species—did not yield any results for this particular molecule.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the request, which requires focusing solely on "Phenol, 4-ethenyl-2-(methylsulfonyl)-". Providing information from related but distinct compounds (e.g., other vinylphenols or phenols with sulfonyl groups) would not be a factual representation of the specified molecule and would violate the instructions to focus exclusively on the requested compound.

Information regarding the in vitro biological activity of Phenol, 4-ethenyl-2-(methylsulfonyl)- is not available in the public domain based on the conducted search.

Extensive searches for scientific literature and research data concerning the in vitro biological activities of the specific chemical compound "Phenol, 4-ethenyl-2-(methylsulfonyl)-" did not yield any relevant results. Consequently, it is not possible to provide an article detailing its effects on cell cycle progression or protein expression in cell-based assays.

The scientific community has not published research that would allow for a summary of its mechanistic insights in a laboratory setting. Therefore, data tables and detailed research findings as requested cannot be generated for this particular compound.

Environmental Chemistry and Bioremediation Pathways

Mechanisms of Biodegradation in Environmental Systems

No studies detailing the biodegradation of Phenol (B47542), 4-ethenyl-2-(methylsulfonyl)- in environmental systems were found. While the biodegradation of phenol and other substituted phenols is a well-documented field of study, this body of research does not extend to the specific combination of ethenyl and methylsulfonyl functional groups on the phenol ring as specified in "Phenol, 4-ethenyl-2-(methylsulfonyl)-".

Microbial Degradation Pathways (e.g., Meta-Cleavage Pathway)

There is no available information on the microbial degradation pathways for Phenol, 4-ethenyl-2-(methylsulfonyl)-. Research on related compounds often points to pathways such as the meta-cleavage pathway for simpler phenols, but no studies have investigated or confirmed this or any other pathway for Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Key Enzymes Involved in Degradation (e.g., Catechol Dioxygenases)

The key enzymes responsible for the degradation of Phenol, 4-ethenyl-2-(methylsulfonyl)- have not been identified in the scientific literature. Consequently, there is no data on the role of enzymes such as catechol dioxygenases or any other enzymatic systems in the breakdown of this specific compound.

Biotransformation Products and Metabolites

No research has been published that identifies the biotransformation products or metabolites resulting from the microbial degradation of Phenol, 4-ethenyl-2-(methylsulfonyl)-. The metabolic fate of this compound in microorganisms remains unknown.

Abiotic Degradation Processes

Information regarding the abiotic degradation of Phenol, 4-ethenyl-2-(methylsulfonyl)- is not available.

Photodegradation Mechanisms

There are no studies available that describe the photodegradation mechanisms of Phenol, 4-ethenyl-2-(methylsulfonyl)-. The effects of light on the environmental persistence and transformation of this compound have not been investigated.

Hydrolysis in Aqueous Environments

The potential for hydrolysis of Phenol, 4-ethenyl-2-(methylsulfonyl)- in aqueous environments has not been documented. There is no available data on its stability in water or its rate of hydrolytic degradation under various environmental conditions.

Environmental Fate Modeling and Persistence Studies

The environmental fate of "Phenol, 4-ethenyl-2-(methylsulfonyl)-" is not extensively documented in scientific literature, necessitating the use of predictive models and data from structurally similar compounds to estimate its behavior and persistence in various environmental compartments. Environmental fate models are crucial tools for predicting the distribution, transport, and transformation of chemicals, offering insights into potential exposure and risks. nih.gov

Models for phenolic compounds often consider their relatively rapid biodegradation in soil and water under optimal conditions. cdc.gov However, the persistence of "Phenol, 4-ethenyl-2-(methylsulfonyl)-" is likely influenced by its specific substituents. The presence of a sulfonyl group on an aromatic ring can render the compound more resistant to aerobic biodegradation and may inhibit microbial growth. researchgate.net This increased persistence is a critical factor in its environmental risk profile.

Environmental fate modeling for this compound would involve assessing its partitioning between air, water, soil, and sediment. Key parameters in these models include the octanol-water partition coefficient (Kow), which indicates the tendency of a chemical to accumulate in fatty tissues of organisms, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which predicts its mobility in soil. For many phenolic compounds, sorption to soil and sediment is a significant process, which can reduce their bioavailability but also lead to their accumulation in these compartments. nih.govnih.gov The combined effect of strong sorption and biodegradation can lead to the degradation of chemicals in the top layers of the soil. researchgate.net

Persistence studies, often expressed in terms of half-life in different environmental media, are essential for understanding the long-term impact of a chemical. For phenolic compounds, half-lives can range from less than a day to several days in water. cdc.gov However, the methylsulfonyl group is expected to increase the persistence of "Phenol, 4-ethenyl-2-(methylsulfonyl)-". The degradation of aromatic sulfonates can be challenging for microorganisms, potentially leading to longer environmental residence times. researchgate.net

The following table summarizes key considerations for modeling the environmental fate of "Phenol, 4-ethenyl-2-(methylsulfonyl)-" based on its structural components.

| Structural Component | Influence on Environmental Fate | Parameters for Modeling |

| Phenolic Ring | Subject to microbial degradation and photooxidation. cdc.gov Sorption to soil organic matter is a key process. nih.gov | Biodegradation rate constants, photolysis quantum yield, soil sorption coefficients (Kd, Koc). |

| Ethenyl (Vinyl) Group | May be susceptible to oxidation and polymerization reactions. Can influence the overall reactivity of the molecule. | Reaction rate constants with atmospheric oxidants (e.g., ozone, hydroxyl radicals). |

| Methylsulfonyl Group | Increases water solubility and can decrease volatility. May increase persistence by making the compound more resistant to microbial degradation. researchgate.net | Water solubility, vapor pressure, aerobic and anaerobic biodegradation half-lives. |

Potential for Bioremediation Technologies Development

Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with phenolic and organosulfur compounds. nih.gov The development of bioremediation technologies for "Phenol, 4-ethenyl-2-(methylsulfonyl)-" would likely focus on harnessing the metabolic capabilities of microorganisms that can degrade one or more of its structural components.

The microbial degradation of phenolic compounds is well-studied. nih.gov Bacteria and fungi can utilize phenol and its derivatives as a source of carbon and energy. nih.gov The initial steps in the aerobic degradation of phenols often involve hydroxylation of the aromatic ring, followed by ring cleavage catalyzed by dioxygenase enzymes. The presence of substituents on the phenolic ring can significantly affect the rate and pathway of degradation.

The bioremediation of organosulfur compounds, including those with sulfonyl groups, is an area of active research. capes.gov.brnih.gov Some microorganisms have evolved specific enzymatic pathways to cleave the carbon-sulfur bond, a critical step in the degradation of these compounds. arc.gov.au For example, the "4S" pathway, initially discovered for the desulfurization of dibenzothiophene, involves a series of enzymatic reactions that specifically remove sulfur from the molecule without degrading the carbon structure. wikipedia.org Enzymes such as monooxygenases and desulfinases are key players in these pathways.

The development of effective bioremediation strategies for "Phenol, 4-ethenyl-2-(methylsulfonyl)-" would likely involve the following approaches:

Isolation and Enrichment of Specialized Microorganisms: Screening for and isolating bacteria or fungi from contaminated sites that have adapted to degrade this specific compound or structurally related chemicals.

Bioaugmentation: Introducing specialized microbial cultures to a contaminated environment to enhance the degradation of the target pollutant.

Cometabolism: Supplying a primary substrate (e.g., glucose) to support microbial growth, which then allows for the fortuitous degradation of the target contaminant. nih.gov

Genetic Engineering: Modifying microorganisms to express the specific enzymes required for the efficient degradation of the compound.

The table below outlines potential microbial degradation pathways and key enzymes that could be relevant for the bioremediation of "Phenol, 4-ethenyl-2-(methylsulfonyl)-".

| Target Moiety | Potential Degradation Pathway | Key Enzymes | Relevant Microorganisms (Examples) |

| Phenolic Ring | Aerobic hydroxylation and ring cleavage. nih.gov | Phenol hydroxylase, catechol 2,3-dioxygenase. | Pseudomonas, Rhodococcus. researchgate.net |

| Ethenyl (Vinyl) Group | Oxidation to an aldehyde or carboxylic acid. | Oxidases, dehydrogenases. | Various bacteria and fungi. |

| Methylsulfonyl Group | Reductive or oxidative C-S bond cleavage. wikipedia.org | Monooxygenases, desulfinases. | Gordonia, Rhodococcus. nih.govwikipedia.org |

Challenges in the bioremediation of this compound could include its potential toxicity to microorganisms at high concentrations and the recalcitrance of the methylsulfonyl group to degradation. researchgate.net Further research is needed to isolate and characterize microbial strains with the ability to completely mineralize "Phenol, 4-ethenyl-2-(methylsulfonyl)-" and to optimize conditions for their application in bioremediation technologies.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of complex mixtures, allowing for the separation of the target analyte from matrix components. For a compound like Phenol (B47542), 4-ethenyl-2-(methylsulfonyl)-, with its moderate polarity and potential for thermal lability, both liquid and gas chromatography can be employed, each with its own set of advantages and necessary modifications.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of phenolic compounds, offering high selectivity and sensitivity. This technique is particularly well-suited for non-volatile and thermally labile compounds, making it a strong candidate for the direct analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)- without the need for derivatization.

The separation of this compound can be achieved using reversed-phase HPLC. A C18 or a phenyl-hexyl column would be appropriate choices, providing a balance of hydrophobic and π-π interactions to effectively retain and separate the analyte from other aromatic compounds. The mobile phase would typically consist of a gradient of an aqueous component (such as water with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. The presence of the sulfonyl group increases the polarity of the molecule, which will influence its retention behavior.

For detection, tandem mass spectrometry (MS/MS) in negative ion mode would be highly effective. The phenolic proton is acidic and can be easily lost, forming a [M-H]⁻ precursor ion in the mass spectrometer. Collision-induced dissociation (CID) of this precursor ion would then generate specific product ions, which can be monitored for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Table 1: Hypothetical HPLC-MS/MS Parameters for the Analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)-

| Parameter | Value |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 197.03 |

| Product Ions (m/z) | e.g., 118.05 (loss of SO2CH3), 91.05 (further fragmentation) |

| Collision Energy | Optimized for fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the direct analysis of phenolic compounds by GC-MS can be challenging due to their polarity and potential for peak tailing. Therefore, a derivatization step is often necessary to increase the volatility and thermal stability of the analyte. jfda-online.comyoutube.com

For Phenol, 4-ethenyl-2-(methylsulfonyl)-, the primary site for derivatization would be the acidic phenolic hydroxyl group. Common derivatization strategies for phenols include silylation and acylation.

Silylation: This involves reacting the phenol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to form a less polar and more volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether. researchgate.net

Acylation: This can be achieved using reagents like acetic anhydride or pentafluorobenzoyl chloride to form the corresponding ester derivatives.

The choice of derivatization reagent will depend on the desired sensitivity and the potential for interference from the sample matrix. After derivatization, the resulting compound can be readily analyzed by GC-MS. The mass spectrum of the derivatized analyte will show a characteristic molecular ion and fragmentation pattern, which can be used for identification and quantification.

Table 2: Potential Derivatization Strategies and GC-MS Conditions for Phenol, 4-ethenyl-2-(methylsulfonyl)-

| Parameter | Silylation | Acylation |

| Derivatizing Agent | BSTFA with 1% TMCS | Acetic Anhydride |

| Reaction Conditions | 70°C for 30 min | 60°C for 60 min |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | Helium |

| Temperature Program | 100°C (1 min) to 280°C at 10°C/min | 100°C (1 min) to 280°C at 10°C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. wikipedia.org For the analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)-, which is an acidic compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. helsinki.finih.gov

In CZE, the separation is achieved in a fused silica capillary filled with a buffer solution. At a pH above the pKa of the phenolic hydroxyl group, the compound will be deprotonated and carry a negative charge, allowing it to migrate towards the anode. The separation of different phenolic compounds is based on their charge-to-size ratio. The use of a basic buffer, such as a borate or phosphate buffer, is essential to ensure the ionization of the phenol. nih.govlibretexts.org

Detection in CE can be accomplished using UV-Vis spectrophotometry, as the aromatic ring of the compound will absorb UV light. For enhanced sensitivity and selectivity, CE can be coupled to a mass spectrometer (CE-MS).

Table 3: Proposed Capillary Zone Electrophoresis Parameters for Phenol, 4-ethenyl-2-(methylsulfonyl)-

| Parameter | Value |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Buffer | 25 mM Sodium borate, pH 9.2 |

| Applied Voltage | 20 kV |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm or CE-MS |

Spectrometric Quantification Methods

Spectrometric methods provide an alternative or complementary approach to chromatographic techniques for the quantification of Phenol, 4-ethenyl-2-(methylsulfonyl)-. These methods are often rapid and can be highly sensitive.

UV-Visible spectrophotometry can be used for the quantification of phenolic compounds. The aromatic ring in Phenol, 4-ethenyl-2-(methylsulfonyl)- will exhibit characteristic UV absorbance. While direct UV spectrophotometry may lack selectivity in complex mixtures, derivatization reactions that produce a colored product can significantly enhance specificity.

A widely used method for the determination of total phenols is the 4-aminoantipyrine (4-AAP) method. nih.govepa.govjuniperpublishers.comresearchgate.netjuniperpublishers.com In this assay, phenols react with 4-aminoantipyrine in the presence of an oxidizing agent (such as potassium ferricyanide) at an alkaline pH to form a colored dye that can be measured spectrophotometrically. epa.govjuniperpublishers.com The color intensity is proportional to the concentration of the phenolic compound. It is important to note that the response of this assay can vary for different substituted phenols. nih.gov

Chemiluminescence and fluorescence-based methods offer very high sensitivity for the detection of phenolic compounds.

Chemiluminescence: The presence of phenolic compounds can enhance or inhibit certain chemiluminescent reactions, and this effect can be used for their quantification. nih.gov For example, the horseradish peroxidase (HRP) catalyzed oxidation of luminol produces light, and the intensity of this chemiluminescence can be modulated by phenols. researchgate.netbohrium.commdpi.com This enzymatic reaction can be adapted into a highly sensitive assay for Phenol, 4-ethenyl-2-(methylsulfonyl)-.

Fluorescence: While Phenol, 4-ethenyl-2-(methylsulfonyl)- may exhibit some native fluorescence, its detection can be significantly enhanced through derivatization with a fluorescent labeling reagent. journalajacr.comsdiarticle4.comnih.govlibretexts.org Reagents such as dansyl chloride or 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) react with the phenolic hydroxyl group to produce highly fluorescent derivatives. creative-enzymes.com These derivatives can then be detected with high sensitivity using a fluorometer or as part of an HPLC system with a fluorescence detector.

Table 4: Comparison of Spectrometric Methods for the Quantification of Phenol, 4-ethenyl-2-(methylsulfonyl)-

| Method | Principle | Advantages | Disadvantages |

| UV-Vis with 4-AAP | Colorimetric reaction with 4-aminoantipyrine. epa.govjuniperpublishers.com | Simple, cost-effective. | Potential for interference, variable response for different phenols. nih.gov |

| Chemiluminescence | Enhancement or inhibition of an enzyme-catalyzed light-producing reaction. nih.gov | Extremely high sensitivity. | Can be susceptible to matrix effects. |

| Fluorescence with Derivatization | Covalent labeling with a fluorescent tag. journalajacr.comsdiarticle4.comnih.govlibretexts.org | High sensitivity and selectivity. | Requires a derivatization step. |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. semanticscholar.org For a substituted phenol like Phenol, 4-ethenyl-2-(methylsulfonyl)-, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed hyphenated techniques. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. epa.gov For the analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)-, derivatization is often a necessary step to increase its volatility and thermal stability, as well as to improve its chromatographic properties. researchgate.net A common derivatization agent for phenols is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar hydroxyl group into a less polar trimethylsilyl (TMS) ether.

The derivatized analyte is then introduced into the gas chromatograph, where it is separated from other components of the mixture on a capillary column. The choice of the column's stationary phase is critical for achieving good resolution. A low-polarity stationary phase, such as one based on 5% diphenyl/95% dimethyl polysiloxane, is often suitable for the separation of derivatized phenols. thermofisher.com

Following separation in the GC, the eluted compounds enter the mass spectrometer, which serves as a highly selective and sensitive detector. The molecules are ionized, typically by electron ionization (EI), which causes fragmentation of the molecule into characteristic ions. The mass spectrum of the TMS-derivatized Phenol, 4-ethenyl-2-(methylsulfonyl)- would be expected to show a molecular ion peak and several fragment ions corresponding to the loss of methyl groups, the sulfonyl group, and other structural moieties. This fragmentation pattern provides a unique fingerprint for the compound, allowing for its unambiguous identification. gnest.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile or thermally labile compounds, LC-MS is the technique of choice. mdpi.com Phenol, 4-ethenyl-2-(methylsulfonyl)- can be analyzed directly by LC-MS without the need for derivatization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode for phenolic compounds. nih.gov A C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

After chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the ionization mode. nih.gov For phenolic compounds, negative ion mode ESI is often preferred due to the acidic nature of the hydroxyl group.

Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity. nih.gov In MS/MS, a specific ion (the precursor ion) corresponding to the deprotonated Phenol, 4-ethenyl-2-(methylsulfonyl)- is selected and then fragmented to produce characteristic product ions. The analysis can be performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to monitor specific precursor-to-product ion transitions. This technique significantly reduces background noise and allows for accurate quantification at very low concentrations. nih.gov

Interactive Table: Hypothetical Analytical Parameters for Phenol, 4-ethenyl-2-(methylsulfonyl)-

| Parameter | GC-MS Method | LC-MS/MS Method |

| Sample Preparation | Derivatization with BSTFA | Dilution in mobile phase |

| Chromatographic Column | 30 m x 0.25 mm, 0.25 µm film thickness, 5% diphenyl/95% dimethyl polysiloxane | 100 mm x 2.1 mm, 3.5 µm particle size, C18 |

| Mobile Phase | - | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Carrier Gas/Flow Rate | Helium, 1.0 mL/min | 0.3 mL/min |

| Injection Volume | 1 µL | 5 µL |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative |

| MS Mode | Full Scan | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | - | m/z 197.0 -> m/z 118.0 |

Method Validation and Quality Assurance in Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com It is a critical component of quality assurance and is required by most regulatory bodies. For the quantitative analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)-, the analytical method must be validated to ensure the reliability and accuracy of the results. nih.gov The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In hyphenated techniques like GC-MS and LC-MS/MS, specificity is demonstrated by the unique retention time and the mass spectrum or specific MRM transitions of the analyte.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. A calibration curve is generated by analyzing a series of standards of known concentrations, and a linear regression analysis is performed. A correlation coefficient (R²) value of >0.99 is generally considered acceptable. nih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Quality Assurance

Quality assurance (QA) involves the systematic monitoring and evaluation of the various aspects of a project, service, or facility to ensure that standards of quality are being met. In an analytical laboratory, QA for the analysis of Phenol, 4-ethenyl-2-(methylsulfonyl)- would involve:

Standard Operating Procedures (SOPs): All procedures, from sample receipt to data reporting, should be documented in detailed SOPs.

Calibration and System Suitability: The analytical instruments must be calibrated regularly. Before each analytical run, a system suitability test is performed to ensure that the system is performing within predefined criteria.

Quality Control (QC) Samples: QC samples, prepared at low, medium, and high concentrations within the calibration range, are analyzed with each batch of samples to monitor the performance of the method. The results of the QC samples must fall within established acceptance criteria.

Interactive Table: Illustrative Method Validation and Quality Control Data for a Hypothetical LC-MS/MS Method

| Validation Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (Range) | R² ≥ 0.99 | 1 - 1000 ng/mL, R² = 0.998 |

| Accuracy (% Recovery) | 80 - 120% | 95.2 - 103.5% |

| Precision (% RSD) | ≤ 15% | Intra-day: 3.5 - 6.8%Inter-day: 5.2 - 8.9% |

| LOD | Signal-to-Noise ≥ 3 | 0.3 ng/mL |

| LOQ | Signal-to-Noise ≥ 10 | 1.0 ng/mL |

| Quality Control Check | ||

| Low QC (5 ng/mL) | ± 20% of nominal | 4.8 ng/mL (Pass) |

| Mid QC (50 ng/mL) | ± 15% of nominal | 52.1 ng/mL (Pass) |

| High QC (800 ng/mL) | ± 15% of nominal | 789.5 ng/mL (Pass) |

Applications in Chemical Sciences and Materials Technology Excluding Pharmaceutical and Agrochemical Products

Role as a Chemical Building Block in Organic Synthesis.chemicalbook.comnih.gov

The distinct functional groups of Phenol (B47542), 4-ethenyl-2-(methylsulfonyl)-, allow it to serve as a valuable intermediate in the creation of more complex molecules. chemicalbook.com

Precursor in Fine Chemical Synthesis